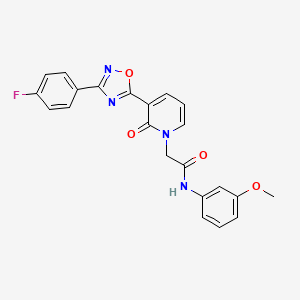

![molecular formula C20H24N6O4 B2857955 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923152-19-6](/img/structure/B2857955.png)

8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a 2,4-dimethoxyphenyl group, which is a phenyl group substituted with two methoxy groups at the 2nd and 4th positions . It also contains an imidazo[2,1-f]purine-2,4(3H,8H)-dione group, which is a type of purine, a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2,4-dimethoxyphenyl group would contribute to the electron-donating properties of the molecule, while the imidazo[2,1-f]purine-2,4(3H,8H)-dione group would likely contribute to its aromaticity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The 2,4-dimethoxyphenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy groups might increase its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Antiviral Activity

Research has delved into the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their antiviral activities. For instance, the chemical synthesis of certain purine analogues, including those with imidazo[2,1-f]purine-2,4-dione structures, has been explored for their potential antiviral effects against various viruses, such as herpes, rhinovirus, and parainfluenza. Moderate activity against rhinovirus at non-toxic dosage levels has been reported, indicating the relevance of these compounds in antiviral research (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).

Antidepressant and Anxiolytic Potential

A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives has been synthesized, showing potent 5-HT(1A) receptor ligand properties in vitro. Preliminary pharmacological evaluations indicate that certain compounds exhibit anxiolytic-like and antidepressant-like activities in animal models. This research underscores the therapeutic potential of imidazo[2,1-f]purine-2,4-dione derivatives in treating anxiety and depression (Zagórska et al., 2009).

Anticancer Properties

The synthesis and biological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives have also extended into exploring their potential as anticancer agents. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the imidazo[2,1-f]purine-2,4-dione framework, have demonstrated potent cytotoxic activities against various cancer cell lines, including murine leukemia and human leukemia, highlighting their potential in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Mécanisme D'action

Target of Action

The primary target of this compound is currently unknown. The 2,4-dimethoxyphenylamino moiety is known to be used in the synthesis of anti-hiv-1 agents , suggesting potential antiviral activity.

Mode of Action

Based on the presence of the 2,4-dimethoxyphenylamino group, it may interact with viral proteins or enzymes, inhibiting their function and thus preventing the replication of the virus .

Biochemical Pathways

If it indeed has antiviral activity, it may interfere with the life cycle of the virus, such as the replication or assembly process .

Pharmacokinetics

The presence of the 2,4-dimethoxyphenylamino group suggests that it may have good bioavailability, as this group is often used to improve the pharmacokinetic properties of drugs .

Result of Action

If it has antiviral activity, it may prevent the replication of the virus, leading to a decrease in viral load .

Orientations Futures

Propriétés

IUPAC Name |

6-[2-(2,4-dimethoxyanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O4/c1-12-11-26-16-17(23(2)20(28)24(3)18(16)27)22-19(26)25(12)9-8-21-14-7-6-13(29-4)10-15(14)30-5/h6-7,10-11,21H,8-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNCQEVJXLOWGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCNC4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

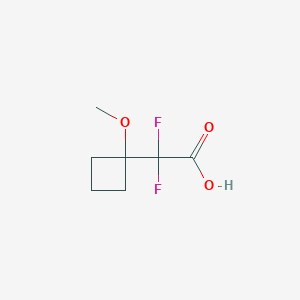

![Tert-butyl 4-[[(2-chlorophenyl)-cyanomethyl]amino]-4-oxobutanoate](/img/structure/B2857873.png)

![1-(2-methoxyethyl)-3,4,9-trimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2857874.png)

![6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2857875.png)

![3-(2-bromophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2857876.png)

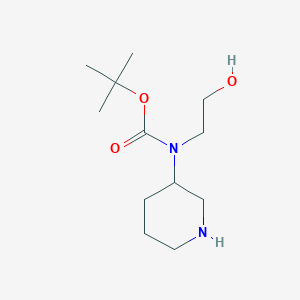

![N-(5-chloro-2-methoxyphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2857879.png)

![10-ethoxy-4-phenyl-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2857887.png)

![2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride](/img/structure/B2857889.png)

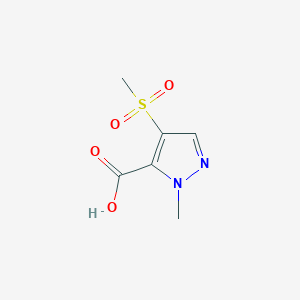

![methyl 3-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2857891.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2857892.png)